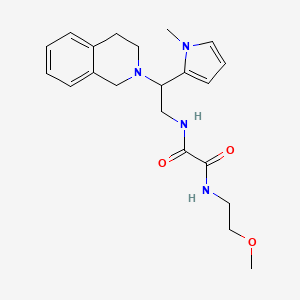

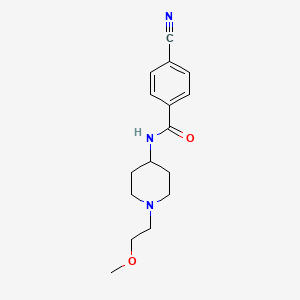

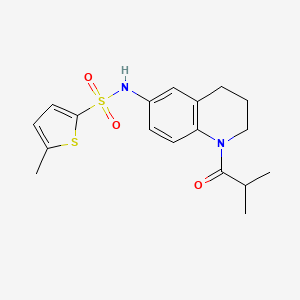

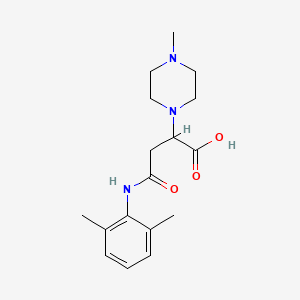

4-cyano-N-(1-(2-methoxyethyl)piperidin-4-yl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“4-cyano-N-(1-(2-methoxyethyl)piperidin-4-yl)benzamide” is a compound that falls under the category of piperidine derivatives . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

Synthesis Analysis

The synthesis of piperidine derivatives like “4-cyano-N-(1-(2-methoxyethyl)piperidin-4-yl)benzamide” involves intra- and intermolecular reactions leading to the formation of various piperidine derivatives . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Chemical Reactions Analysis

Piperidines and their derivatives undergo a variety of chemical reactions. The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions .Wissenschaftliche Forschungsanwendungen

Synthesis and Pharmacological Properties

Synthesis and SAR Studies : Bollinger et al. (2015) reported the synthesis and structure-activity relationships (SAR) of 4-methoxy-3-(piperidin-4-yl) benzamides, which includes compounds structurally related to 4-cyano-N-(1-(2-methoxyethyl)piperidin-4-yl)benzamide. These compounds were identified as inhibitors of the presynaptic choline transporter, with SAR explored around the piperidine substituent and the amide functionality (Bollinger et al., 2015).

Serotonin 4 Receptor Agonists : Sonda et al. (2003, 2004) synthesized a series of benzamide derivatives, including structures similar to 4-cyano-N-(1-(2-methoxyethyl)piperidin-4-yl)benzamide. These compounds were evaluated as serotonin 4 (5-HT4) receptor agonists, potentially beneficial for gastrointestinal motility (Sonda et al., 2003); (Sonda et al., 2004).

In Vitro Antibacterial Activity : Khatiwora et al. (2013) studied metal complexes of new benzamides (including compounds structurally related to 4-cyano-N-(1-(2-methoxyethyl)piperidin-4-yl)benzamide) for their in vitro antibacterial activity against various bacterial strains (Khatiwora et al., 2013).

Synthesis Techniques and Characterization

Preparation and Characterization : Bi et al. (2014, 2015) conducted studies on the synthesis and characterization of N-allyl-N-(1-(5-bromo-2-((4-chlorobenzyl)oxy)benzyl)piperidin-4-yl)-4-chlorobenzamide and related compounds. These studies provide insights into the synthesis techniques and structural characterization of similar benzamide derivatives (Bi, 2014); (Bi, 2015).

Anti-acetylcholinesterase Activity : Sugimoto et al. (1990) synthesized a series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, similar in structure to 4-cyano-N-(1-(2-methoxyethyl)piperidin-4-yl)benzamide, and evaluated them for anti-acetylcholinesterase activity, a potential application in treating dementia (Sugimoto et al., 1990).

Novel Applications and Analysis Techniques

Novel CCR5 Antagonists : Cheng De-ju (2014, 2015) synthesized novel non-peptide CCR5 antagonists based on piperidin-4-yl benzamide structures. These studies contribute to the understanding of novel applications and the pharmacological properties of related benzamide derivatives (Cheng De-ju, 2014); (Cheng De-ju, 2015).

Pharmacokinetics and ALK Inhibitors : Teffera et al. (2013) explored the pharmacokinetics of novel anaplastic lymphoma kinase inhibitors, providing insight into the metabolic pathways and clearance of compounds structurally related to 4-cyano-N-(1-(2-methoxyethyl)piperidin-4-yl)benzamide (Teffera et al., 2013).

Analytical Profiling and Bioactivity Study : The analytical profiling and bioactivity study of novel benzamides and their metal complexes, including structures similar to 4-cyano-N-(1-(2-methoxyethyl)piperidin-4-yl)benzamide, offer insights into their potential applications in various scientific fields (Khatiwora et al., 2013).

Zukünftige Richtungen

The future directions in the research of piperidine derivatives like “4-cyano-N-(1-(2-methoxyethyl)piperidin-4-yl)benzamide” could involve the development of more efficient synthesis methods, exploration of their biological activities, and their potential applications in the pharmaceutical industry .

Eigenschaften

IUPAC Name |

4-cyano-N-[1-(2-methoxyethyl)piperidin-4-yl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3O2/c1-21-11-10-19-8-6-15(7-9-19)18-16(20)14-4-2-13(12-17)3-5-14/h2-5,15H,6-11H2,1H3,(H,18,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKHURQGSFQBEBA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1CCC(CC1)NC(=O)C2=CC=C(C=C2)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Cyano-N-[1-(2-methoxyethyl)piperidin-4-YL]benzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl N-[(3S,4R)-1-benzyl-4-(3-fluorophenyl)pyrrolidin-3-yl]carbamate](/img/structure/B2369233.png)

![N-(8H-indeno[1,2-d]thiazol-2-yl)-2-(naphthalen-1-yl)acetamide](/img/structure/B2369236.png)

![Tert-butyl 4-[5-(difluoromethyl)-1,3,4-oxadiazol-2-yl]benzoate](/img/structure/B2369238.png)

![4-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(1-phenylethyl)butanamide](/img/structure/B2369242.png)

![2-((1-(2-morpholinoethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2369250.png)